molecular formula C25H23N3O5S B14998776 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol

2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B14998776
M. Wt: 477.5 g/mol
InChI Key: LPIWQDIPOBVMRH-RVDMUPIBSA-N
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Description

2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenol group, and various substituents such as methoxy and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethenyl Group: This can be achieved through a Heck reaction, where a halogenated precursor reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Methoxy and Sulfonyl Groups: These groups are usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Gene Expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

2-[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C25H23N3O5S/c1-17-8-12-19(13-9-17)34(30,31)28-25(20-6-4-5-7-21(20)29)26-24(27-28)15-11-18-10-14-22(32-2)23(16-18)33-3/h4-16,29H,1-3H3/b15-11+

InChI Key

LPIWQDIPOBVMRH-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C=CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O

Origin of Product

United States

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